molecular formula C11H12ClNO4 B3008268 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid CAS No. 437982-64-4

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid

Cat. No. B3008268
CAS RN: 437982-64-4
M. Wt: 257.67
InChI Key: QGXQYVWTAFXXSY-UHFFFAOYSA-N
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Description

“2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid” is a chemical compound with the CAS Number: 437982-64-4 . It has a molecular weight of 257.67 and its IUPAC name is 2-(4-((((2-chloroethoxy)carbonyl)amino)phenyl)acetic acid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H12ClNO4/c12-5-6-17-11(16)13-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model.

Scientific Research Applications

  • Enhancement of Electrochemical Properties : A study by Kowsari et al. (2019) synthesized derivatives of phenylglycine, including a compound similar to 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid, to improve the electrochemical properties of poly ortho aminophenol films. These films were evaluated for their potential application in supercapacitors, demonstrating significant improvement in specific capacitance (Kowsari et al., 2019).

  • Antimicrobial Applications : Patel and Shaikh (2011) synthesized novel compounds from 2-[(2,6-dichloro phenyl)amino]phenyl acetic acid and evaluated their antimicrobial activities. Some of these compounds showed promising results compared to standard drugs, suggesting potential applications in antimicrobial therapies (Patel & Shaikh, 2011).

  • Natural Product Isolation : Kirmizigul et al. (2003) isolated new compounds from lichens, one of which has a structure related to 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid. These isolated compounds exhibit different skeletons and are valuable for further pharmacological studies (Kirmizigul et al., 2003).

  • Synthesis Methodologies : Research by Xiang Hong-lin (2008) focused on the synthesis of 2-(2-chloroethoxy) acetic acid, a compound closely related to the chemical . This research provides insights into efficient synthesis methods with potential industrial applications (Xiang Hong-lin, 2008).

  • Molecular Structure Studies : Burns and Hagaman (1993) conducted a study on molecules including ortho-fluorophenylglycine, which shares structural similarities with 2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid. Their work contributes to understanding the molecular structures and properties of such compounds (Burns & Hagaman, 1993).

properties

IUPAC Name

2-[4-(2-chloroethoxycarbonylamino)phenyl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12ClNO4/c12-5-6-17-11(16)13-9-3-1-8(2-4-9)7-10(14)15/h1-4H,5-7H2,(H,13,16)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXQYVWTAFXXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)NC(=O)OCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-{[(2-Chloroethoxy)carbonyl]amino}phenyl)acetic acid

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